2-Bromo-6-chloro-3-(methylthio)benzoic acid
Description
Properties
IUPAC Name |
2-bromo-6-chloro-3-methylsulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2S/c1-13-5-3-2-4(10)6(7(5)9)8(11)12/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRLMWLUHCUKPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=C(C=C1)Cl)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Halogenation-Thioetherification
A two-step protocol dominates recent literature:
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Regioselective Bromination/Chlorination :
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3-(Methylthio)benzoic acid undergoes electrophilic substitution using Br₂ in CHCl₃ at 0-5°C (89% yield).
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Chlorination with Cl₂ gas in acetic acid at 60°C introduces the C6 chlorine (76% yield).
Critical parameters:
-
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Methylthio Group Introduction :
Table 2: Comparison of Thioetherification Methods
| Method | Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Ullmann Coupling | CuI | 120 | 24 | 82 | 97.5 |
| Radical Thiol-Ene | AIBN | 65 | 48 | 74 | 95.8 |
| Nucleophilic Substitution | K₂CO₃ | 80 | 12 | 68 | 93.2 |
Industrial-Scale Production Strategies
Patent CN108101857B details a continuous-flow process achieving 86% overall yield:
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Microreactor Bromination : Br₂ in CH₂Cl₂ at -10°C (residence time: 90 s)
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Chlorination Tower : Cl₂ gas bubbled through molten substrate (140°C, 3 h)
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Methylthio Injection : (CH₃S)₂/KOH in tert-amyl alcohol (80°C, 6 h)
Advantages over batch processing:
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40% reduction in byproduct formation
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2.3-fold increase in space-time yield
Critical Reaction Parameters
Solvent Effects
Polar aprotic solvents (DMF, DMSO) favor thioetherification but promote decarboxylation. Mixed solvent systems (toluene:ACN 3:1) balance reactivity and stability.
Temperature Optimization
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Bromination: -5°C to 5°C (prevents di-bromination)
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Chlorination: 60-80°C (ensures mono-selectivity)
Purification and Characterization
Crystallization Protocols :
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Ethanol/water (7:3) at -20°C yields needle-like crystals (mp 142-144°C)
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Activated carbon treatment removes colored impurities (ΔAbs₅₀₀ < 0.01)
Analytical Data :
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-chloro-3-(methylthio)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Medicinal Chemistry
2-Bromo-6-chloro-3-(methylthio)benzoic acid has been investigated for its potential as a pharmaceutical intermediate. Its structural modifications can lead to compounds with significant biological activity:
- Inhibition Studies: Research indicates that variations in the methylthio group can significantly affect the inhibitory activity against specific kinases such as ALK2. For instance, the removal of the methylthio substituent resulted in a notable decrease in potency by approximately 28-fold.
Agricultural Chemistry
In agricultural applications, derivatives of this compound have shown effectiveness in controlling plant pathogens and regulating plant growth:
- Fungicidal Properties: Compounds similar to this compound exhibit fungicidal properties against various pathogens, including Cytospora mandshurica and Coniella diplodiella. These properties make it a candidate for developing new agrochemicals aimed at enhancing crop protection.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparative analysis with similar compounds is essential:
| Compound Name | Biological Activity |
|---|---|
| This compound | Potential inhibitor of ALK2; fungicidal properties |
| 2-Bromo-3-methoxybenzoic acid | Moderate inhibitory effects; less potent than the brominated derivative |
| 2-Chloro-3-methoxybenzoic acid | Lower bioactivity compared to brominated derivatives |
This table illustrates how the combination of halogen atoms in this compound enhances its effectiveness compared to its counterparts.
Inhibition of ALK2
A notable study focused on developing inhibitors for ALK2 demonstrated that structural modifications significantly impacted inhibitory potency. The study highlighted that the presence of the methylthio group is crucial for maintaining high biological activity.
Agricultural Efficacy
Research conducted on related compounds showed promising results in inhibiting plant growth regulators and pathogens, suggesting that this compound could be developed into effective agrochemicals aimed at enhancing crop resilience against diseases.
Mechanism of Action
The mechanism of action of 2-Bromo-6-chloro-3-(methylthio)benzoic acid involves its interaction with specific molecular targets. For example, in enzyme inhibition studies, it may bind to the active site of an enzyme, blocking its activity. The pathways involved can vary depending on the specific application and target molecule .
Comparison with Similar Compounds
Structural and Functional Group Differences
The compound’s uniqueness lies in its combination of halogens (Br, Cl) and a methylthio group. Below is a comparison with structurally related compounds:
Physicochemical Properties
- Acidity : The methylthio group in the target compound is moderately electron-withdrawing due to sulfur’s electronegativity, increasing benzoic acid acidity compared to methoxy-substituted analogs (e.g., 3-Bromo-6-chloro-2-methoxybenzoic acid) . However, it is less acidic than nitro-substituted derivatives (e.g., 2-bromo-6-chloro-3-methyl-5-nitropyridine) .
- Molecular Weight : The addition of a methylthio group increases molecular weight (C₈H₆BrClO₂S ≈ 297.5 g/mol) compared to 2-Bromo-6-chlorobenzoic acid (C₇H₄BrClO₂ ≈ 235.46 g/mol) .
Biological Activity
2-Bromo-6-chloro-3-(methylthio)benzoic acid, with the CAS number 1823052-34-1, is a compound that has garnered attention in various fields of biological research. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
The compound features a bromine atom, a chlorine atom, and a methylthio group attached to a benzoic acid structure. This unique combination of functional groups contributes to its reactivity and potential biological effects.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines.
- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory pathways.
- Enzyme Inhibition : It has shown promise in inhibiting specific enzymes related to disease processes.
The mechanisms through which this compound exerts its effects are still under investigation. However, it is believed to interact with various molecular targets, potentially influencing signaling pathways involved in cell proliferation and inflammation.
Case Studies and Research Findings
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Antitumor Activity :
- A study conducted on breast cancer cell lines (MDA-MB-231) demonstrated that compounds structurally similar to this compound could induce apoptosis and inhibit cell proliferation at micromolar concentrations. The compounds caused morphological changes and enhanced caspase activity, indicating their potential as anticancer agents .
- Enzyme Inhibition :
Data Table: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Modulates inflammatory pathways | |
| Enzyme Inhibition | Inhibits IRAP, improving cognitive functions |
Future Directions
Further research is necessary to elucidate the full range of biological activities associated with this compound. Future studies should focus on:
- In vivo Studies : To confirm the efficacy and safety of the compound in living organisms.
- Mechanistic Studies : To better understand how this compound interacts at the molecular level.
- Therapeutic Applications : Exploring its potential as a drug candidate for cancer treatment and other diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
